molecular formula C8H11ClN2O B13545127 [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

Cat. No.: B13545127
M. Wt: 186.64 g/mol
InChI Key: SMPXIULPWZZIHS-UHFFFAOYSA-N
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Description

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a pyrimidine derivative with a chlorine atom at position 2, an isopropyl group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 4. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol . This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery or materials science .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(2-chloro-6-propan-2-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C8H11ClN2O/c1-5(2)7-3-6(4-12)10-8(9)11-7/h3,5,12H,4H2,1-2H3

InChI Key

SMPXIULPWZZIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropylamine.

    Alkylation: The 2-chloropyrimidine undergoes alkylation with isopropylamine to introduce the isopropyl group at position 6.

    Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at position 4.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.

Major Products

    Oxidation: The major products include [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde and [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.

    Reduction: The major product is [2-Hydro-6-(propan-2-yl)pyrimidin-4-yl]methanol.

    Substitution: The major products depend on the nucleophile used, such as [2-Amino-6-(propan-2-yl)pyrimidin-4-yl]methanol when using amines.

Scientific Research Applications

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol, a pyrimidine derivative, has applications in chemistry, biology, and industry. It is used as an intermediate in synthesizing more complex pyrimidine derivatives, enzyme inhibitors, receptor modulators, agrochemicals, and specialty chemicals. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, with the chloro group potentially forming covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme activity inhibition. The isopropyl and methanol groups influence the compound's binding affinity and specificity.

Comparison with Similar Compounds
this compound can be compared to:

  • [2-Chloro-6-methylpyrimidin-4-yl]methanol
  • [2-Chloro-6-ethylpyrimidin-4-yl]methanol
  • [2-Chloro-6-(tert-butyl)pyrimidin-4-yl]methanol

The unique combination of substituents in this compound provides specific chemical and biological properties. The isopropyl group at position 6 introduces steric hindrance, affecting the compound’s reactivity and binding interactions. The methanol group at position 4 allows for further functionalization and derivatization.

Reactions
this compound can undergo chemical reactions, such as:

  • Oxidation The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction The chloro group can be reduced to form the corresponding hydrogenated derivative.
  • Substitution The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides.

Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used for oxidation reactions. For reduction, reducing agents like lithium aluminum hydride or sodium borohydride can be used. Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.

Major products of these reactions include:

  • Oxidation [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde and [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.
  • Reduction [2-Hydro-6-(propan-2-yl)pyrimidin-4-yl]methanol.
  • Substitution Depends on the nucleophile used, for example, [2-Amino-6-(propan-2-yl)pyrimidin-4-yl]methanol when using amines.

Synthesis
The synthesis of this compound involves:

  • Starting Materials Starting with commercially available materials like 2-chloropyrimidine and isopropylamine.
  • Alkylation Alkylation of 2-chloropyrimidine with isopropylamine to introduce the isopropyl group at position 6.
  • Hydroxymethylation Hydroxymethylation of the resulting intermediate using formaldehyde and a suitable base to introduce the methanol group at position 4.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl group and methanol group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound 1: (6-Chloro-2-phenylpyrimidin-4-yl)methanol
  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.66 g/mol
  • Key Differences: Phenyl group at position 2 vs. isopropyl at position 6 in the target compound. Steric hindrance from phenyl may limit reactivity at position 2 compared to the smaller isopropyl group in the target compound .
Compound 2: (2-Chloro-4-morpholinothieno-[3,2-d]pyrimidin-6-yl)methanol
  • Molecular Formula : C₁₁H₁₂ClN₃O₂S
  • Molecular Weight : 285.75 g/mol
  • Key Differences: Thieno[3,2-d]pyrimidine core (fused thiophene ring) vs. simple pyrimidine. The fused thiophene increases molecular rigidity and electronic effects .
Compound 3: [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
  • Molecular Formula : C₉H₁₃ClN₄O
  • Molecular Weight : 228.68 g/mol
  • Key Differences: Amino group at position 2 vs. chlorine in the target compound. The amino group improves solubility but reduces electrophilicity at position 2 .

Functional Group Modifications

Compound 4: (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol
  • Molecular Formula : C₇H₉ClN₂OS
  • Molecular Weight : 204.68 g/mol
  • Key Differences: Methylthio (-SMe) at position 2 vs. chlorine in the target compound. Methyl group at position 6 reduces steric bulk compared to isopropyl.
Compound 5: 4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine
  • Molecular Formula : C₁₁H₁₁Cl₂N₃OS
  • Molecular Weight : 304.20 g/mol
  • Key Differences :
    • Chloromethyl (-CH₂Cl) at position 6 vs. hydroxymethyl in the target compound.
    • Chloromethyl is a reactive site for nucleophilic substitution, enabling further derivatization.
    • The morpholine group enhances solubility and hydrogen-bond acceptor capacity .

Physicochemical and Reactivity Comparisons

Property Target Compound Compound 1 (Phenyl) Compound 3 (Amino-Pyrrolidine) Compound 4 (Methylthio)
Molecular Weight 186.64 g/mol 220.66 g/mol 228.68 g/mol 204.68 g/mol
logP (Estimated) ~1.5 (moderate lipophilicity) ~2.8 (high lipophilicity) ~0.9 (low lipophilicity) ~2.2 (high lipophilicity)
Water Solubility Moderate Low High Low
Reactivity at C2 Electrophilic (Cl) Electrophilic (Cl) Nucleophilic (NH₂) Electrophilic (SMe)
Synthetic Utility Building block for coupling Aromatic scaffold Bioactive intermediate Thioether functionalization

Biological Activity

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine-based compounds, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C0.039Candida albicans

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Some studies suggest that modifications in the pyrimidine structure can enhance the inhibition of viral replication. For example, certain derivatives have been noted to inhibit HBV DNA replication effectively . The exact mechanism by which this compound exerts its antiviral effects requires further investigation but may involve interference with nucleoside transport or direct inhibition of viral enzymes.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely documented, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, modifications on the pyrimidine moiety have been shown to improve the IC50 values in breast cancer cell lines by up to five-fold . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Compound D<100MCF-7
Compound E<50TNBC

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various pyrimidine derivatives, including those structurally related to this compound, against clinical isolates of E. coli. Results indicated a strong correlation between structural modifications and increased antimicrobial potency, highlighting the importance of further exploring this compound's potential .
  • Antiviral Mechanisms : Another investigation focused on the antiviral activity of pyrimidine derivatives against HBV. The study found that certain modifications significantly enhanced efficacy, suggesting that similar alterations in this compound could yield promising antiviral agents .

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